molecular formula C19H27ClN2O B2951281 2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide CAS No. 954019-96-6

2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide

Cat. No.: B2951281
CAS No.: 954019-96-6
M. Wt: 334.89
InChI Key: MHKBUITVLVMHCZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group and a cyclopentylpiperidinyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide typically involves the reaction of 4-chlorobenzoyl chloride with N-[(1-cyclopentylpiperidin-4-yl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired acetamide product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O/c20-17-7-5-15(6-8-17)13-19(23)21-14-16-9-11-22(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKBUITVLVMHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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